2-Methyl-5-(pyrazin-2-yl)aniline

Übersicht

Beschreibung

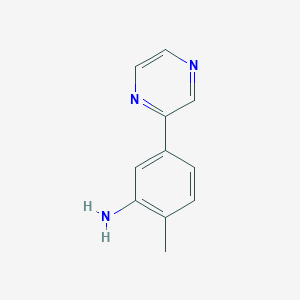

2-Methyl-5-(pyrazin-2-yl)aniline is an organic compound with the molecular formula C11H11N3 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a pyrazinyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrazin-2-yl)aniline typically involves the reaction of 2-methyl aniline with pyrazine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methyl aniline is reacted with a pyrazinyl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(pyrazin-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride, and are carried out in an inert solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Methyl-5-(pyrazin-2-yl)aniline serves as a vital intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of hypoglycemic agents and potentially other therapeutic agents.

Case Study: Synthesis of Glipizide

Glipizide, a widely used antidiabetic medication, can be synthesized using this compound as an intermediate. The synthesis involves multiple steps where this compound acts as a precursor, highlighting its importance in medicinal chemistry .

Data Table: Pharmaceutical Compounds Derived from this compound

Agricultural Chemistry

The compound has shown potential in agricultural applications as well, particularly in developing new pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for creating more effective agrochemicals.

Case Study: Development of Novel Herbicides

Research indicates that derivatives of this compound could be utilized to develop herbicides that target specific weed species while minimizing the impact on crops. This application is still under investigation, but preliminary results are promising .

Material Sciences

In material sciences, this compound is being explored for its properties as a dye and a potential component in organic electronics.

Case Study: Organic Electronics

Studies have shown that the compound can be incorporated into organic photovoltaic cells due to its electronic properties. This application could lead to advancements in solar energy technology by enhancing the efficiency of energy conversion processes .

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(pyrazin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazinyl group can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-5-(pyridin-2-yl)aniline: Similar structure but with a pyridine ring instead of a pyrazine ring.

2-Methyl-5-(quinolin-2-yl)aniline: Contains a quinoline ring, which can affect its chemical properties and applications.

2-Methyl-5-(benzimidazol-2-yl)aniline: Features a benzimidazole ring, leading to different biological activities.

Uniqueness

2-Methyl-5-(pyrazin-2-yl)aniline is unique due to the presence of the pyrazinyl group, which can confer specific electronic and steric properties. This uniqueness can enhance its binding affinity to certain molecular targets and make it a valuable compound in medicinal chemistry and materials science .

Biologische Aktivität

2-Methyl-5-(pyrazin-2-yl)aniline, with the molecular formula C₁₁H₁₁N₃ and a molecular weight of 185.22 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a methyl group and a pyrazin-2-yl substituent on an aniline core, positioning it as a potential candidate for various therapeutic applications, particularly in neurology and oncology.

Biological Activity Overview

Research has identified several promising biological activities associated with this compound, including:

- Inhibition of Phosphodiesterase 10A (PDE10A) : This compound has shown potential as a PDE10A inhibitor, which is relevant for treating schizophrenia. PDE10A plays a crucial role in neurological signaling pathways, making its inhibition a target for therapeutic intervention.

- Anticancer Properties : Studies have indicated that this compound can inhibit SHP2, a protein tyrosine phosphatase involved in cancer progression. This inhibition could lead to reduced cell proliferation and tumor growth.

- Antiviral and Antiparasitic Activity : Derivatives of similar structures have been studied for their antiviral properties against specific viral targets. Additionally, there is evidence suggesting that compounds in this class may possess antiparasitic activity by inhibiting ATPases in parasites.

Table 1: Summary of Biological Activities

Case Study 1: PDE10A Inhibition

In vitro studies demonstrated that this compound and its derivatives exhibit significant inhibitory activity against PDE10A. Compound 36q, a derivative, was highlighted for its potent effects, suggesting therapeutic potential in managing schizophrenia symptoms through enhanced dopaminergic signaling.

Case Study 2: Anticancer Potential

Research utilizing structure-based drug design has revealed that this compound can effectively inhibit SHP2 activity. The implications for cancer treatment are substantial, as SHP2 is often overexpressed in various malignancies. The binding affinity and selectivity of the compound were evaluated using molecular docking studies, which indicated promising interactions with the target enzyme.

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing pyrazin-2-amine and appropriate aldehydes or ketones under acidic or basic conditions.

- Palladium-Catalyzed Coupling : Employing cross-coupling techniques to form the aniline structure with the pyrazine moiety.

The structural characteristics contribute to its reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name |

2-methyl-5-pyrazin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMUOQKIJMEOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.